molecular formula C6H13FN2O2 B14272327 Hexanoic acid, 3,6-diamino-2-fluoro- CAS No. 141483-44-5

Hexanoic acid, 3,6-diamino-2-fluoro-

Cat. No.: B14272327
CAS No.: 141483-44-5
M. Wt: 164.18 g/mol
InChI Key: VGYJSJHDXOCIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 3,6-diamino-2-fluoro-, is a fluorinated and amino-substituted derivative of hexanoic acid (C₆H₁₂O₂). Fluorination typically enhances metabolic stability and bioavailability in bioactive molecules , while amino groups may contribute to hydrogen bonding and solubility.

Properties

CAS No.

141483-44-5

Molecular Formula

C6H13FN2O2

Molecular Weight

164.18 g/mol

IUPAC Name

3,6-diamino-2-fluorohexanoic acid

InChI

InChI=1S/C6H13FN2O2/c7-5(6(10)11)4(9)2-1-3-8/h4-5H,1-3,8-9H2,(H,10,11)

InChI Key

VGYJSJHDXOCIDU-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(C(=O)O)F)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 3,6-diamino-2-fluoro- typically involves multi-step organic reactions. One common method includes the fluorination of hexanoic acid derivatives followed by the introduction of amino groups. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct placement of the fluoro and amino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process might also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3,6-diamino-2-fluoro- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity.

    Substitution: The amino and fluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hexanoic acid derivatives with different functional groups, while substitution reactions could produce a variety of amino-fluoro compounds.

Scientific Research Applications

Hexanoic acid, 3,6-diamino-2-fluoro- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which hexanoic acid, 3,6-diamino-2-fluoro- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and fluoro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares hexanoic acid, 3,6-diamino-2-fluoro- with structurally related compounds based on available evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Findings
Hexanoic acid, 3,6-diamino-2-fluoro- C₆H₁₂FN₂O₂ (assumed) ~162.17 (calc.) 2-F, 3-NH₂, 6-NH₂ Hypothetical: Potential use in drug design or catalysis due to dual amino groups and fluorine.
6-Fluorohexanoic acid (CAS 373-05-7) C₆H₁₁FO₂ 134.15 6-F Used in organic synthesis; fluorination alters acidity (pKa ~4.7 vs. ~4.9 for hexanoic acid) .
Hexanamide, 2,6-diamino-4-fluoro- (CAS 89838-50-6) C₆H₁₄FN₃O 163.19 4-F, 2-NH₂, 6-NH₂ Amide derivative; amino groups may enhance solubility for biological applications .
Butanoic acid (butyric acid) C₄H₈O₂ 88.11 - Food additive (buttery flavor); produced via microbial metabolism .
3-Methylbutanoic acid C₅H₁₀O₂ 102.13 3-CH₃ Contributor to cheese and sake flavors; correlated with fatty acid odors .

Functional Group Analysis

  • Fluorine Substitution: The 2-fluoro group in the target compound likely increases electronegativity and stability compared to non-fluorinated analogs like hexanoic acid. For example, 6-fluorohexanoic acid (CAS 373-05-7) exhibits altered reactivity in esterification and amidation reactions .
  • Amino Groups: The 3,6-diamino substitution introduces basicity and hydrogen-bonding capacity, distinguishing it from simple fluorinated acids. Similar diamino structures (e.g., CAS 89838-50-6) suggest utility in peptide mimics or metal chelation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.